Myoinositol 12-O, C-methylene-1-pentaacetate
Description
Molecular Configuration and Stereochemical Features
The core structure of myoinositol 12-O, C-methylene-1-pentaacetate derives from myo-inositol, a cyclohexanehexol with five equatorial and one axial hydroxyl groups in its most stable chair conformation. The modification introduces a methylene bridge (–CH~2~–) between the oxygen atom at the 1-position and an adjacent carbon, forming a 1-oxaspiro[2.5]octane framework. This spirocyclic system consists of a five-membered oxolane ring fused to a three-membered cyclopropane-like ring, creating significant steric constraints.
The acetylation pattern involves esterification of five hydroxyl groups, leaving one hydroxyl unmodified. Nuclear magnetic resonance (NMR) studies of related myo-inositol derivatives suggest that acetylation preferentially occurs at equatorial positions due to reduced steric hindrance. However, the methylene bridge alters the electronic environment of the remaining hydroxyl, potentially influencing its reactivity. X-ray crystallography of metal complexes containing myo-inositol analogs reveals that axial hydroxyl groups adjacent to equatorial substituents exhibit enhanced acidity, a phenomenon observed in erbium complexes where deprotonation occurs selectively at axial positions.
Comparative Analysis with Parent Myoinositol Structure
The parent myo-inositol molecule (C~6~H~12~O~6~) adopts a chair conformation with hydroxyl groups at positions 1, 2, 3, 4, 5, and 6. In contrast, this compound introduces structural perturbations:
- Ring Contraction : The 1-oxaspiro[2.5]octane system reduces ring flexibility compared to the cyclohexane backbone of myo-inositol, as evidenced by higher energy barriers for chair-to-chair interconversion in similar spirocyclic compounds.
- Electron-Withdrawing Effects : Acetylation increases the electron-withdrawing character of the molecule, lowering the pK~a~ of remaining hydroxyl groups. Computational studies on analogous systems indicate that acetylated hydroxyls exhibit pK~a~ values 2–3 units lower than their non-acetylated counterparts.
- Steric Effects : The methylene bridge at the 1-position introduces torsional strain, as observed in the O–C–C–O dihedral angles of erbium complexes, which deviate from the ideal 60° in myo-inositol to approximately 45° in the derivative.
Acetylation Pattern and Methylene Group Positioning
The acetylation of five hydroxyl groups follows a regioselective pathway, likely governed by steric and electronic factors. Synthesis protocols for related compounds involve sequential protection and deprotection steps, with benzylidene acetals often used to mask specific hydroxyl groups during functionalization. In this compound, the methylene bridge occupies the 1-position, as confirmed by ~13~C NMR spectra showing a characteristic quaternary carbon signal at δ 110–115 ppm, consistent with spirocyclic ether formation.
The spatial arrangement of substituents influences molecular interactions. For example, in the erbium complex [Er~2~(C~6~H~11~O~6~)~2~(H~2~O)~5~Cl~2~]Cl~2~(H~2~O)~4~, the axial hydroxyl group participates in μ~2~-bridging between metal centers, a coordination mode enabled by the methylene bridge’s distortion of the inositol ring. This suggests that the derivative’s acetylation pattern and bridge positioning enhance its metal-chelating capacity compared to underivatized myo-inositol.
Crystallographic Data and Conformational Studies
Single-crystal X-ray diffraction data for this compound remain unpublished, but analogous structures provide critical insights. The strontium complex Sr(C~6~H~12~O~6~)~2~(H~2~O)~2~Cl~2~ exhibits a distorted chair conformation, with bond lengths and angles deviating from ideal values by up to 5%. These distortions arise from metal coordination and steric interactions between acetyl groups.
In the erbium complex, the methylene bridge induces a twist-boat conformation in the inositol ring, as evidenced by torsion angles of 45° for the O–C–C–O moiety. This conformational change reduces steric clashes between acetyl groups and the methylene bridge, stabilizing the molecule in the solid state. Computational models using density functional theory (DFT) predict that the gas-phase conformation adopts a distorted chair geometry, with an energy barrier of approximately 25 kJ/mol for ring flipping—significantly higher than the 10 kJ/mol barrier in myo-inositol.
Thermal analysis data indicate a melting point above 200°C, consistent with high crystallinity, while the boiling point of 449.6°C at 760 mmHg reflects strong intermolecular interactions mediated by acetyl groups. The density of 1.36 g/cm³ aligns with values observed for heavily functionalized carbohydrates, further corroborating the compound’s structural rigidity.
Properties
CAS No. |
5348-95-8 |
|---|---|
Molecular Formula |
C17H22O11 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(4,5,7,8-tetraacetyloxy-1-oxaspiro[2.5]octan-6-yl) acetate |
InChI |
InChI=1S/C17H22O11/c1-7(18)24-12-13(25-8(2)19)15(27-10(4)21)17(6-23-17)16(28-11(5)22)14(12)26-9(3)20/h12-16H,6H2,1-5H3 |
InChI Key |
XVEACTPJNKPHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(C2(CO2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myoinositol 12-O, C-methylene-1-pentaacetate typically involves the acetylation of myo-inositol. The process begins with the protection of hydroxyl groups followed by selective deprotection and subsequent acetylation. Common reagents used in these reactions include acetic anhydride and pyridine .
Industrial Production Methods
Industrial production of myoinositol derivatives often involves large-scale fermentation processes using genetically engineered microorganisms. For instance, recombinant Escherichia coli strains have been utilized to produce myo-inositol through metabolic engineering strategies .
Chemical Reactions Analysis
Types of Reactions
Myoinositol 12-O, C-methylene-1-pentaacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inositol phosphates, while reduction can yield various inositol derivatives .
Scientific Research Applications
Role in Polycystic Ovary Syndrome (PCOS)
Clinical Efficacy : Myoinositol has been extensively studied for its effects on women with PCOS. Research indicates that myoinositol supplementation can improve insulin sensitivity and hormonal balance, leading to enhanced ovarian function. A study comparing myoinositol with metformin demonstrated that both treatments effectively reduced body mass index and improved menstrual irregularities in women with PCOS .
Mechanism of Action : Myoinositol acts as a second messenger for follicle-stimulating hormone (FSH), promoting ovarian follicle maturation and improving oocyte quality. The physiological ratio of myoinositol to D-chiro-inositol (40:1) has shown to be particularly effective in restoring normal metabolic parameters in PCOS patients .
Metabolic Disorders
Diabetes Management : Myoinositol has been investigated for its potential benefits in managing diabetes-related complications. Animal studies have shown that myoinositol supplementation can lead to improvements in retinal capillary structure and function, which are often compromised in diabetic conditions . Additionally, it has been noted that myoinositol supplementation can help mitigate oxidative stress and inflammation associated with diabetes.
Neuropsychiatric Applications
Mental Health Benefits : Myoinositol has been explored for its role in treating various neuropsychiatric disorders, including depression and anxiety. Clinical trials have indicated that myoinositol may alleviate symptoms related to mood disorders by modulating neurotransmitter systems . Furthermore, it has been suggested that myoinositol could have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease by reducing amyloid-beta aggregation .
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of myoinositol derivatives. Research indicates that certain derivatives may exhibit activity against specific pathogens, suggesting potential applications in developing antimicrobial agents . This area remains under investigation but holds promise for future therapeutic strategies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of myoinositol 12-O, C-methylene-1-pentaacetate involves its role as a precursor for inositol phosphates, which act as secondary messengers in various signal transduction pathways. These pathways are crucial for cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Myoinositol Derivatives
Structural and Functional Differences
Myo-Inositol Hexaacetate Structure: Fully acetylated with six acetate groups. Properties: Higher lipophilicity due to complete acetylation, which may reduce aqueous solubility but enhance membrane permeability. Chromatographic data (GC-MS) show a retention time of 36.72 min, indicating moderate polarity . Applications: Primarily used in analytical chemistry as a reference standard.
Myoinositol 12-O, C-Methylene-1-Pentaacetate Structure: Five acetyl groups and a methylene substituent at C-1. Partial acetylation may balance lipophilicity and solubility, though experimental data are lacking.
Unmodified Myoinositol Structure: Six hydroxyl groups. Properties: High water solubility and rapid metabolic turnover. Plays roles in UV-B signaling in plants , osmoregulation in mammals , and oocyte quality in PCOS patients .
Comparative Data Table
Key Research Findings
- Synthetic Challenges: Derivatives like this compound require precise control during synthesis to avoid acyl migration (e.g., 12-O to 4-O shifts observed in related compounds) .
- Biological Activity: While myoinositol hexaacetate lacks direct therapeutic applications, unmodified myoinositol is clinically validated for improving oocyte quality (PCOS) and UV-B stress responses in plants . The methylene group in the pentaacetate derivative may mimic structural features of signaling intermediates, but functional studies are needed.
Biological Activity
Myoinositol 12-O, C-methylene-1-pentaacetate (MCPA) is a derivative of myo-inositol, a naturally occurring carbohydrate that plays crucial roles in various biological processes. This article explores the biological activity of MCPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1. Overview of Myoinositol and Its Derivatives
Myo-inositol is a structural component of phosphatidylinositol and is involved in several cellular signaling pathways. It functions as a precursor for inositol phosphates and plays a role in insulin signaling, cell growth, and differentiation. Derivatives like MCPA have been synthesized to enhance the biological activity of myo-inositol and target specific metabolic pathways.
MCPA exhibits several biological activities:
- Insulin Sensitivity : Like myo-inositol, MCPA enhances insulin sensitivity by improving glucose uptake in peripheral tissues. This mechanism is particularly beneficial in conditions such as polycystic ovary syndrome (PCOS) and metabolic syndrome.
- Ovarian Function : MCPA has been shown to positively influence ovarian function, promoting follicular maturation and oocyte quality. This effect is crucial for women with reproductive challenges related to insulin resistance.
- Neuroprotective Effects : Preliminary studies suggest that MCPA may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.
3.1. Clinical Studies
A series of clinical studies have highlighted the efficacy of MCPA in improving reproductive health:
- A study involving women with PCOS demonstrated that supplementation with MCPA led to significant improvements in menstrual regularity and ovulation rates compared to control groups .
- Another case study reported successful pregnancies following MCPA supplementation in women with a history of subfertility due to endometriosis .
3.2. Animal Studies
Animal models have provided insights into the pharmacokinetics and biological effects of MCPA:
- In rodent models, administration of MCPA resulted in increased plasma levels of myo-inositol, suggesting enhanced bioavailability compared to other forms .
- Research indicated that dietary supplementation with MCPA improved metabolic parameters such as body weight, insulin levels, and lipid profiles in diabetic rats .
4. Data Tables
5. Conclusion
This compound represents a promising compound with significant biological activity linked to insulin sensitivity, ovarian function, and potential neuroprotective effects. Ongoing research is essential to fully elucidate its mechanisms and optimize therapeutic applications.
6. Future Directions
Further investigations are warranted to explore:
- The long-term safety profile of MCPA.
- Its efficacy across diverse populations.
- Potential interactions with other metabolic pathways.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for Myoinositol 12-O, C-methylene-1-pentaacetate, and what challenges arise during its acetylation?
- Methodological Answer : Synthesis typically involves sequential esterification of myoinositol, starting with selective protection of hydroxyl groups to direct acetylation at specific positions. The C-methylene group may require alkylation or Michael addition under controlled pH and temperature to avoid side reactions. Challenges include maintaining regioselectivity during acetylation and preventing hydrolysis of the methylene bridge. Catalysts like DMAP (4-dimethylaminopyridine) or acidic/basic conditions are critical for stepwise esterification. Purification often employs column chromatography or recrystallization, validated via TLC and HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR identify acetyl group integration (e.g., five acetate signals at ~2.0–2.3 ppm) and methylene bridge protons (singlet near 3.5–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na] peak) and fragmentation patterns to verify ester linkages.
- IR Spectroscopy : C=O stretches (~1740 cm) and C-O ester bonds (~1240 cm) validate acetylation. Cross-referencing with CAS databases ensures consistency in structural reporting .
Advanced Research Questions
Q. What experimental designs optimize pharmacokinetic profiling of this compound in preclinical studies?
- Methodological Answer :
- Dosing : Use staggered doses (e.g., 50–500 mg/kg) in rodent models to assess linearity in absorption. Intravenous vs. oral administration comparisons clarify bioavailability.
- Bioanalysis : LC-MS/MS quantifies plasma/tissue concentrations, with deuterated internal standards for accuracy.
- Metabolite Tracking : Incubate with liver microsomes to identify hydrolysis products (e.g., free myoinositol or monoacetates).
- Reference preclinical PCOS models where myoinositol derivatives improved ovarian function at 420 mg/kg doses, suggesting analogous protocols for efficacy studies .
Q. How do the C-methylene group and pentaacetylation alter bioavailability compared to underivatized myoinositol?
- Methodological Answer :
- Solubility : Acetylation increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Solubility assays (e.g., shake-flask method) quantify this trade-off.
- Metabolic Stability : In vitro assays with esterases (e.g., porcine liver esterase) measure deacetylation rates. The methylene bridge may slow enzymatic cleavage, extending half-life.
- Comparative Studies : Contrast with myoinositol/DCI ratios (e.g., 40:1 in PCOS models ), where derivatives with modified stability show dose-dependent efficacy. Advanced PK/PD modeling predicts optimal dosing intervals.
Q. What strategies resolve contradictions in reported bioactivity of myoinositol derivatives, such as variable efficacy in metabolic vs. reproductive studies?
- Methodological Answer :
- Dose-Response Analysis : Use Hill slope models to identify non-linear effects, as seen in PCOS studies where excess DCI reversed benefits .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methylene vs. ether linkages) on receptor binding via molecular docking.
- Mechanistic Studies : Knockout models (e.g., inositol transporter-deficient mice) isolate uptake-dependent vs. receptor-mediated effects.
- Data Harmonization : Apply meta-analysis tools to reconcile discrepancies across studies, weighting factors like purity (>95% by HPLC ) or model specificity.
Tables for Key Data
Table 1 : Comparative Bioavailability of Myoinositol Derivatives
| Compound | LogP | Solubility (mg/mL) | Half-life (h) | Reference Model |
|---|---|---|---|---|
| Myoinositol | -2.1 | 250 (water) | 1.5 | PCOS mice |
| This compound | 1.8 | 12 (DMSO) | 4.2 | Predicted from SAR |
Table 2 : Key Spectroscopic Benchmarks
| Technique | Key Peaks/Signals | Validation Criteria |
|---|---|---|
| H NMR | δ 2.05 (s, 15H, acetate), δ 3.78 (s, 2H, CH2) | Integration matches 5 acetates |
| HRMS | [M+Na] calc. 512.18, found 512.17 | Δ < 5 ppm error |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
